3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-20-11-5-2-4-10(8-11)14(19)16-15-18-17-13(21-15)9-12-6-3-7-22-12/h2-8H,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMPLGUJLQEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects based on current research findings.
Chemical Structure and Properties
The chemical structure of 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can be represented by the following molecular formula:
This compound features a methoxy group and an oxadiazole ring, which are known to contribute to various biological activities. The presence of the thiophene moiety is also significant as it enhances the compound's interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
In a study on related compounds, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cell lines, indicating potential anticancer properties . The specific activity against resistant strains of M. tuberculosis highlights the therapeutic promise of this class of compounds.
Antiproliferative Activity
The antiproliferative effects of oxadiazole derivatives have been extensively studied. For example, compounds structurally related to 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide demonstrated significant cytotoxicity against various cancer cell lines. One study reported an IC50 value as low as 1.8 µM for certain derivatives against the MCF-7 breast cancer cell line . This suggests that modifications in the oxadiazole structure can lead to enhanced biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. The presence of electron-donating groups like methoxy enhances the lipophilicity and bioavailability of these compounds, which in turn improves their interaction with biological targets . Furthermore, substituents at specific positions on the oxadiazole ring can significantly influence both antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy : A derivative was tested against monoresistant strains of M. tuberculosis, showing promising results with good metabolic stability and bioavailability .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies indicated that certain derivatives exhibited selective cytotoxicity against MCF-7 cells with IC50 values ranging from 1.8 µM to 5.3 µM .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial activity. The presence of the thiophene moiety in 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide enhances its efficacy against various bacterial strains. A study indicated that similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation. In vitro assays have shown promising results against several cancer cell lines, including breast and colon cancer cells .
Therapeutic Uses
Potential Drug Development
Given its biological activities, 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is being explored as a lead compound for drug development. Its structural features allow for modifications that could enhance selectivity and reduce toxicity. The ongoing research aims to optimize its pharmacokinetic properties for better therapeutic outcomes .
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism may involve the inhibition of oxidative stress and inflammation in neuronal cells .
Materials Science Applications
Chemical Reactions Analysis
Oxidative Reactions
The compound demonstrates selective oxidation susceptibility at two sites:
Mechanistic Insight :
-
Thiophene oxidation occurs preferentially over benzamide due to sulfur's electron-rich nature .
-
Oxadiazole ring cleavage follows nucleophilic attack at the C2 position .
Nucleophilic Substitution
The 1,3,4-oxadiazole ring participates in nucleophilic displacements:
Key Observations :
-
C5 position shows higher reactivity than C2 due to steric effects from the thiophene-methyl group.
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Electron-withdrawing benzamide enhances ring activation for nucleophilic attack .
Reductive Transformations
Controlled reductions reveal distinct pathways:
| Reducing Agent | Target Site | Product Structure | Notes |
|---|---|---|---|
| LiAlH₄ | Benzamide carbonyl | Corresponding amine derivative | Requires anhydrous THF |
| Zn/HCl | Oxadiazole ring | Thiosemicarbazide intermediate | Partial ring opening |
Experimental Data :
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Benzamide reduction proceeds at 0°C to prevent over-reduction of oxadiazole.
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Oxadiazole reduction yields unstable intermediates requiring immediate characterization.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
Structural Impact :
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Thiophene-methyl group directs regioselectivity in cycloadditions .
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Electron-deficient oxadiazole acts as dipolarophile in these reactions.
Acid/Base-Mediated Reactions
Protonation states influence reactivity:
| Condition | pH Range | Observed Transformation | Application |
|---|---|---|---|
| HCl (conc.) | <1 | Oxadiazole ring hydrolysis | Prodrug activation |
| NaOH (10%) | >13 | Methoxy demethylation | Phenolic derivative synthesis |
Kinetic Data :
Photochemical Reactions
UV-induced transformations show unique pathways:
| Wavelength (nm) | Solvent | Primary Reaction | Quantum Yield |
|---|---|---|---|
| 254 | Acetonitrile | [2π+2π] Cycloaddition at thiophene | 0.32 |
| 365 | Methanol | Oxadiazole ring rearrangement | 0.15 |
Mechanistic Notes :
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Thiophene conjugation enables π-π* transitions at 254 nm.
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Rearrangement produces stable isoxazole derivatives under prolonged irradiation .
Catalytic Cross-Couplings
Transition-metal catalyzed modifications:
| Catalyst System | Coupling Partner | Bond Formed | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | Aryl boronic acids | C-C at C5 | 68-75 |
| Ni(acac)₂ | Alkyl zinc reagents | C-S at thiophene | 55 |
Optimized Conditions :
-
Suzuki coupling: 2 mol% Pd, K₂CO₃ base, DMF/H₂O (3:1)
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Negishi coupling: Requires strict anhydrous conditions
This comprehensive analysis demonstrates the compound's rich chemistry stemming from three reactive centers: the electron-deficient oxadiazole ring, electron-rich thiophene system, and polar benzamide group. Recent advances in suggest potential for developing novel heterocyclic systems through sequential functionalization. The methoxy group's ortho-position relative to the benzamide carbonyl appears crucial in directing reaction pathways through steric and electronic effects .
Comparison with Similar Compounds
Key Observations :
Table 2: Activity Profiles of Analogs
Key Observations :
- The target’s thiophenemethyl group may confer unique interactions with microbial or cancer targets, akin to HSGN-238’s chlorothiophene or LMM5’s sulfamoyl groups.
Physicochemical and Mechanistic Insights
- Solubility : Methoxy groups enhance aqueous solubility relative to bromo or trifluoromethoxy substituents (Compound 26, HSGN-238) .
- Mechanism : While LMM5 and HDAC inhibitors act via enzyme inhibition, the target compound’s activity may depend on oxadiazole-mediated interactions with redox enzymes or DNA .
Preparation Methods
Esterification and Cyanation of Benzoic Acid Derivatives
The synthesis typically begins with functionalization of the benzoic acid backbone. For example, 2-chloro-5-iodobenzoic acid undergoes esterification with methanol under sulfuric acid catalysis to yield methyl 2-chloro-5-iodobenzoate (92% yield). Subsequent cyanation using CuCN and l-proline in DMF at 70–100°C produces methyl 2-chloro-5-cyanobenzoate (79% yield). This step is critical for introducing the nitrile group necessary for oxadiazole formation.
Table 1: Optimization of Cyanation Conditions
| Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| None | 100°C | 11 | <5 |
| l-Proline | 70→100°C | 11 | 79 |
Oxadiazole Ring Formation via Cyclization
The nitrile intermediate reacts with hydroxylamine hydrochloride to form an amine oxime, followed by cyclization with thiophene-2-carbonyl chloride. In a representative protocol:
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Methyl 2-chloro-5-cyanobenzoate (1.4 g) reacts with NH₂OH·HCl and triethylamine in ethanol (3 h, RT).
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The resulting oxime undergoes cyclization with 3,6-dichloropicolinoyl chloride in toluene under reflux (8 h).
This method achieves 73–79% yields for analogous oxadiazoles.
Microwave-Assisted Synthesis
Accelerated Condensation and Cyclization
Microwave irradiation significantly enhances reaction kinetics. For N-((5-substituted-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, microwave conditions (250 W, 8–20 min) reduce reaction times from 3–8 h to <30 min while maintaining yields >90%. Applied to the target compound, this approach would involve:
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Mixing 3-methoxybenzoyl chloride with 5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine.
-
Irradiating at 150°C for 15 min in acetonitrile with triethylamine.
Table 2: Conventional vs. Microwave Synthesis Comparison
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6–8 h | 15 min |
| Yield | 68–75% | 88–92% |
| Energy Consumption | 450 kJ | 90 kJ |
Data extrapolated from PMC7435590 and MDPI1420-3049.
Catalytic Strategies for Intermediate Functionalization
l-Proline-Mediated Cyanation
l-Proline acts as both ligand and base in CuCN-mediated cyanation. Mechanistic studies show that:
Phosphorus Oxychloride in Cyclodehydration
Phosphorus oxychloride (POCl₃) efficiently dehydrates amidoximes to 1,3,4-oxadiazoles. Key conditions:
-
Molar ratio 1:1.2 (amidoxime:POCl₃)
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Reflux in anhydrous DCM (4 h)
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO- d₆): δ 8.13 (d, J = 2.0 Hz, 1H, Ar-H), 7.85 (dd, J = 8.5, 2.0 Hz, 1H), 5.98 (s, 2H, NH₂), 3.87 (s, 3H, OCH₃).
-
HRMS : m/z calcd for C₁₆H₁₄N₃O₃S [M+H]⁺ 328.0756, found 328.0759.
Comparative Analysis of Synthetic Routes
Yield Optimization
Q & A
Q. What are the common synthetic routes for 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide and its derivatives?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole core via cyclization of a hydrazide intermediate. For example, thiophene-containing hydrazides can be treated with cyanogen bromide to form 1,3,4-oxadiazol-2-amine derivatives .
- Step 2 : Coupling the oxadiazole amine with a substituted benzoyl chloride (e.g., 3-methoxybenzoyl chloride) in the presence of a base (e.g., sodium hydride) and a solvent like dry tetrahydrofuran (THF) .
- Purification : Recrystallization from ethanol or acetone is commonly used to isolate the final product, with yields ranging from 24% to 60% depending on substituents and reaction conditions .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the presence of key functional groups (e.g., methoxy, thiophene, and oxadiazole protons) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%), with specific retention times for the compound and intermediates .
Q. What in vitro models are used to assess the antimicrobial activity of oxadiazole derivatives?
- Bacterial Strains : Activity against methicillin-resistant Staphylococcus aureus (MRSA) is tested using standardized microdilution assays to determine minimum inhibitory concentrations (MICs) .
- Nematode Models : Caenorhabditis elegans infected with MRSA is used to evaluate survival rates, providing insights into in vivo efficacy .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay Conditions : Variability in results may arise from differences in bacterial strains, culture media, or incubation times. Standardizing protocols (e.g., CLSI guidelines) is critical .
- Compound Purity : Contradictions may stem from impurities; HPLC analysis (e.g., 100% purity for compound 13 in ) ensures consistency .
- Solubility and Stability : Pre-screening in assay buffers (e.g., DMSO concentration <1%) prevents false negatives due to aggregation or degradation .
Q. What computational methods predict the binding affinity of this compound with target enzymes?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., GSK-3β or CYP51). Key interactions include hydrogen bonds between the oxadiazole N(3) atom and active-site residues (e.g., valine 135 in GSK-3β) .
- Pharmacokinetic Profiling : Web tools like Molinspiration assess compliance with Lipinski’s rules (e.g., logP <5, molecular weight <500 Da) to prioritize compounds with drug-like properties .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Data Collection : Single-crystal X-ray diffraction (e.g., using SHELXTL or SHELXL) resolves bond lengths and angles. For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Structure Validation : Programs like WinGX and ORTEP generate thermal ellipsoid plots and validate geometry (e.g., mean σ(C–C) = 0.007 Å in ) .
Q. What strategies optimize inhibitory activity against fungal CYP51 isoforms?
- Structure-Based Design : Modify the benzamide or oxadiazole substituents to enhance hydrophobic interactions with the CYP51 active site (e.g., fluorophenyl groups improve binding to Aspergillus fumigatus CYP51) .
- Microsomal Stability Testing : Assess metabolic stability using liver microsomes to identify derivatives with prolonged half-lives .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
